molecular formula C16H15BrClNO4 B2385113 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 430453-93-3

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2385113
CAS No.: 430453-93-3
M. Wt: 400.65
InChI Key: WPULMPMGWVDKHP-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide” has the molecular formula C16H15BrClNO4 . Its molecular weight is 400.65 .

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. This compound has also been studied for its potential use in the synthesis of drugs and other pharmaceuticals, as well as its potential application in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and other inflammatory mediators. This compound is also thought to have antioxidant properties, which may be responsible for its potential anti-cancer activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on a variety of biochemical and physiological processes. It has been found to inhibit the synthesis of prostaglandins, which are involved in the regulation of inflammation. This compound has also been found to have antioxidant properties, which may be responsible for its potential anti-cancer activity. In addition, this compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has a number of advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. In addition, this compound is relatively stable and has a wide range of uses in scientific research. However, this compound is also limited by its potential toxicity, as it has been found to be toxic to certain cell lines in vitro.

Future Directions

There are a number of potential future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide. Further research could be done to better understand its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the synthesis of drugs and other pharmaceuticals, as well as its potential use in the treatment of cancer. Finally, further research could be done to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.

Synthesis Methods

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can be synthesized by a number of different methods, including the reaction of 4-bromo-2-chlorophenol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting product is purified by recrystallization.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(17)7-12(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPULMPMGWVDKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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